(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate
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Overview
Description
Cy5.5, also known as Sulfo-Cyanine5.5, is a near-infrared fluorescent dye widely used in scientific research. This compound is part of the cyanine dye family, characterized by its long wavelength, adjustable absorption and emission properties, high extinction coefficient, and good water solubility. Cy5.5 is particularly valued for its applications in labeling biomolecules such as peptides, proteins, and oligonucleotides, making it a crucial tool in various fields of biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy55 typically involves the condensation of two nitrogen atoms connected by an odd number of methine unitsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the intermediate compounds .
Industrial Production Methods
Industrial production of Cy5.5 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to attach the dye to biomolecules.
Oxidation and Reduction: These reactions can modify the electronic properties of the dye, affecting its fluorescence characteristics.
Conjugation Reactions: Used to link Cy5.5 to proteins, antibodies, or other molecules through amide or ester bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation: Often carried out using mild oxidizing agents to prevent degradation.
Conjugation: Utilizes carbodiimide or succinimidyl ester chemistry under aqueous conditions.
Major Products
The major products of these reactions are Cy5.5-labeled biomolecules, which retain the fluorescent properties of the dye while being covalently attached to the target molecule .
Scientific Research Applications
Cy5.5 has a wide range of applications in scientific research:
Chemistry: Used in the study of molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy, flow cytometry, and in vivo imaging to track and visualize biological processes.
Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid detection, due to its high sensitivity and specificity.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism by which Cy5.5 exerts its effects is primarily through its fluorescent properties. Upon excitation by light at a specific wavelength (around 673 nm), Cy5.5 emits light at a longer wavelength (around 707 nm). This fluorescence allows for the detection and quantification of the dye-labeled molecules. The molecular targets and pathways involved depend on the specific application, such as binding to antibodies or nucleic acids .
Comparison with Similar Compounds
Cy5.5 is often compared with other cyanine dyes, such as Cy3 and Cy7. While all these dyes share similar core structures, Cy5.5 is unique in its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence in biological samples. This makes Cy5.5 particularly suitable for in vivo imaging applications .
Similar Compounds
Cy3: Emits in the visible range, used for applications requiring high brightness.
Cy7: Emits in the far-red to near-infrared range, suitable for deep tissue imaging.
Alexa Fluor 647: Another near-infrared dye with similar applications but different spectral properties.
Cy5.5 stands out due to its balance of high extinction coefficient, good water solubility, and optimal emission wavelength for various research applications.
Properties
Molecular Formula |
C41H44N2O14S4 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI Key |
LIZDKDDCWIEQIN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
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